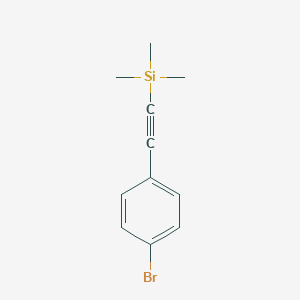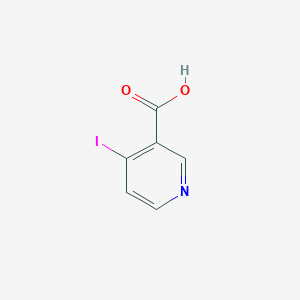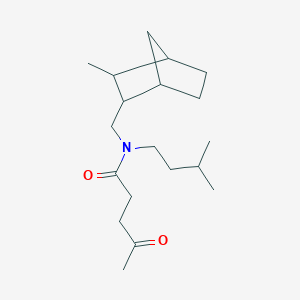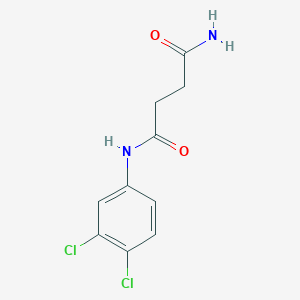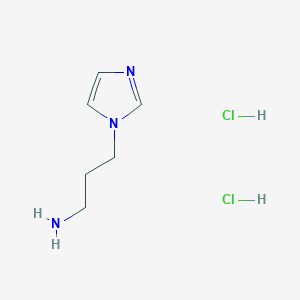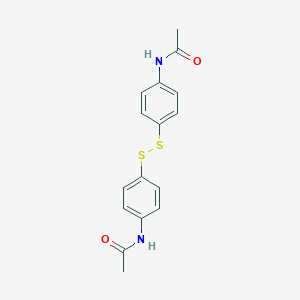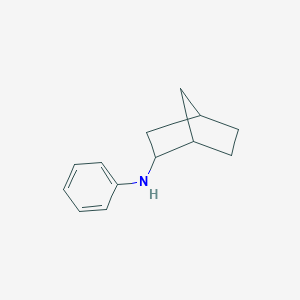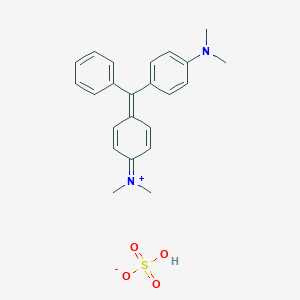
Methanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, hydrogen sulfate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MDC and is synthesized through a specific method that involves the use of specific reagents.
Aplicaciones Científicas De Investigación
MDC has been extensively studied for its potential applications in various fields, including organic synthesis, catalysis, and medicinal chemistry. In organic synthesis, MDC has been used as a ligand for various metal catalysts, which has resulted in the formation of highly selective and efficient catalysts. In catalysis, MDC has been used as a co-catalyst for various reactions, including polymerization and cross-coupling reactions.
In medicinal chemistry, MDC has been studied for its potential applications as an anti-cancer agent. Studies have shown that MDC can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. MDC has also been studied for its potential applications as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines.
Mecanismo De Acción
The mechanism of action of MDC is not fully understood, but studies have shown that it can interact with specific receptors and enzymes in cells. MDC has been shown to inhibit the activity of specific enzymes, including protein kinase C and cyclooxygenase-2, which are involved in various cellular processes. MDC has also been shown to bind to specific receptors, including G protein-coupled receptors, which can result in the activation of specific signaling pathways.
Efectos Bioquímicos Y Fisiológicos
MDC has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant effects. Studies have also shown that MDC can inhibit the production of reactive oxygen species, which can result in oxidative stress and cell damage. MDC has also been shown to have neuroprotective effects, as it can protect neurons from oxidative stress and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDC has several advantages for lab experiments, including its high purity and stability. MDC is also readily available and easy to synthesize, which makes it a suitable compound for various research applications. However, MDC has some limitations, including its potential toxicity and limited solubility in certain solvents.
Direcciones Futuras
There are several future directions for MDC research, including its potential applications in drug development and catalysis. MDC can be used as a starting material for the synthesis of various compounds with potential medicinal properties. MDC can also be modified to improve its solubility and reduce its toxicity, which can result in the development of more efficient and safer compounds. In catalysis, MDC can be used as a ligand for various metal catalysts, which can result in the formation of highly selective and efficient catalysts. Further research is needed to fully understand the potential applications of MDC in various fields.
Conclusion:
In conclusion, Methanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, hydrogen sulfate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of MDC involves the reaction of N-methylcyclohexylamine with 4-dimethylaminobenzaldehyde in the presence of sulfuric acid. MDC has several advantages for lab experiments, including its high purity and stability. MDC has been extensively studied for its potential applications in various fields, including organic synthesis, catalysis, and medicinal chemistry. Further research is needed to fully understand the potential applications of MDC in various fields.
Métodos De Síntesis
The synthesis of MDC involves the reaction of N-methylcyclohexylamine with 4-dimethylaminobenzaldehyde in the presence of sulfuric acid. The reaction mixture is then heated to reflux for a specific time, and the product is obtained through filtration and recrystallization. The purity and yield of the product can be improved through further purification techniques such as column chromatography.
Propiedades
Número CAS |
16044-24-9 |
|---|---|
Nombre del producto |
Methanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, hydrogen sulfate |
Fórmula molecular |
C23H26N2O4S |
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;hydrogen sulfate |
InChI |
InChI=1S/C23H25N2.H2O4S/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4;1-5(2,3)4/h5-17H,1-4H3;(H2,1,2,3,4)/q+1;/p-1 |
Clave InChI |
VUFBTYDTQCZLCG-UHFFFAOYSA-M |
SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.OS(=O)(=O)[O-] |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.OS(=O)(=O)[O-] |
Otros números CAS |
16044-24-9 |
Pictogramas |
Corrosive; Irritant; Health Hazard; Environmental Hazard |
Números CAS relacionados |
10309-95-2 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




